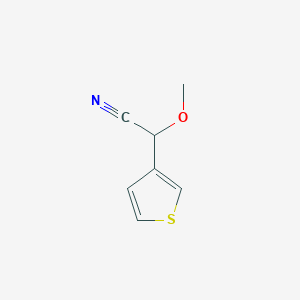![molecular formula C17H17FN2O2 B2991807 6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1018509-92-6](/img/structure/B2991807.png)
6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a complex organic molecule. It contains several functional groups including an amino group (-NH2), an ethyl group (-C2H5), a fluorophenyl group (a phenyl ring with a fluorine atom), and a benzoxazinone group (a fused ring structure containing a benzene ring, an oxygen atom, and a nitrogen atom). These functional groups could potentially give the compound a variety of interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would be best analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The compound contains several functional groups that could potentially react under the right conditions. For example, the amino group might participate in acid-base reactions, the ethyl group could potentially undergo reactions with electrophiles, and the benzoxazinone group might undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, its solubility would depend on the balance of hydrophilic (water-loving) and hydrophobic (water-hating) regions in its structure. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Applications De Recherche Scientifique
Intracellular Calcium Activity
Substituted 1,4-benzoxazines, which include variants similar to 6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one, have been studied for their effects on intracellular calcium. Specifically, derivatives with an amino side chain at the 2-position were prepared and exhibited moderate activity on intracellular calcium, suggesting potential applications in biological studies related to calcium signaling (Bourlot et al., 1998).
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives, related to the 1,4-benzoxazine structure, have been investigated. These studies provide insights into the potential antimicrobial properties of related compounds, including those with 1,4-benzoxazine cores (Bektaş et al., 2007).
Antibacterial Agents
Research into 1,4-dihydro-4-oxopyridinecarboxylic acids, which share structural similarities with 1,4-benzoxazin-3-one derivatives, has revealed their potential as antibacterial agents. This indicates a possible avenue for exploring the antibacterial applications of this compound (Matsumoto et al., 1984).
Synthesis and Biological Activity
The synthesis of novel fluorine-substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one and their evaluation as antioxidants showcases the potential of fluoroacylation in modifying biological activity. This research can inform the exploration of similar fluorine substitutions in this compound for enhanced biological properties (Makki et al., 2018).
GABAergic Synaptic Transmission
Research on etifoxine, a non-benzodiazepine anxiolytic that shares structural characteristics with 1,4-benzoxazines, illustrates the compound's effect on GABA(A) receptor function. This research provides a framework for understanding how similar compounds might interact with neurotransmitter systems (Schlichter et al., 2000).
Herbicide Development
The compound has been utilized in the synthesis of novel herbicides, such as in the development of flumioxazin. This application demonstrates the potential use of such compounds in agricultural chemistry and pest management (Qiang, 2011).
Orientations Futures
The future directions for research on this compound would likely depend on its observed properties and activities. If it shows promising biological activity, it might be further developed as a pharmaceutical drug. If it has interesting chemical properties, it might find use in chemical synthesis or materials science .
Mécanisme D'action
Target of Action
It’s worth noting that similar indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of biological activities for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s known that similar compounds, such as crl-40,940 (also known as flmodafinil), act as weak dopamine reuptake inhibitors . This suggests that this compound might interact with its targets by inhibiting the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft and enhancing dopaminergic neurotransmission.
Propriétés
IUPAC Name |
6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-2-15-17(21)20(10-11-5-3-4-6-13(11)18)14-9-12(19)7-8-16(14)22-15/h3-9,15H,2,10,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHYIXSHEGQDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=C(O1)C=CC(=C2)N)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2991725.png)
![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2991727.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991730.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2991734.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2991738.png)
![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2991739.png)


![2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2991743.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2991744.png)

![2-[[6-Amino-2-(2-methoxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2991746.png)
